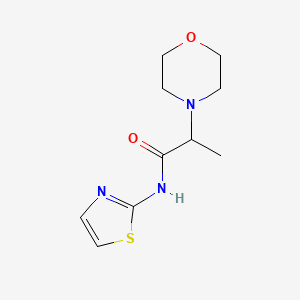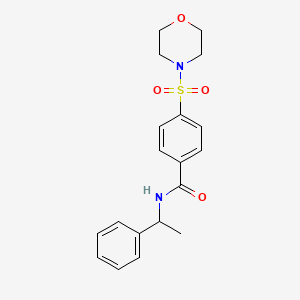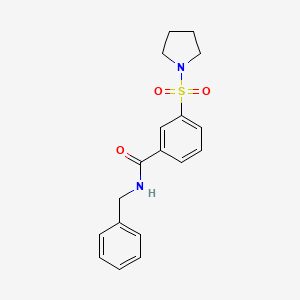
2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide
Descripción general
Descripción
2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide, also known as MTZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTZP is a thiazole derivative and acts as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been linked to the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Mecanismo De Acción
2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide acts as an HDAC inhibitor, which leads to the accumulation of acetylated histones, resulting in the activation of genes that are involved in cell differentiation, apoptosis, and cell cycle arrest. HDAC inhibition has been linked to the induction of cell death in cancer cells and the suppression of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide has several advantages for use in lab experiments. It is a potent inhibitor of HDACs and has been shown to exhibit anti-cancer and anti-inflammatory properties. However, 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide. One area of research is the development of more effective and selective HDAC inhibitors. Another area of research is the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide. Additionally, the potential use of 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored. Finally, the development of novel drug delivery systems for 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide may improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide is a promising compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action as an HDAC inhibitor has been extensively studied, and its biochemical and physiological effects have been well documented. While there are some limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more effective treatments for these diseases.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(4-morpholinyl)-N-1,3-thiazol-2-ylpropanamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-8(13-3-5-15-6-4-13)9(14)12-10-11-2-7-16-10/h2,7-8H,3-6H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOBMOXGPIRRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B4436151.png)
![N-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4436155.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4436188.png)
![1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4436190.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436201.png)
![2-(ethylthio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4436203.png)
![N-cyclooctyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436213.png)

![N-cyclohexyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4436222.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-methylindoline](/img/structure/B4436228.png)

![N-butyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436247.png)